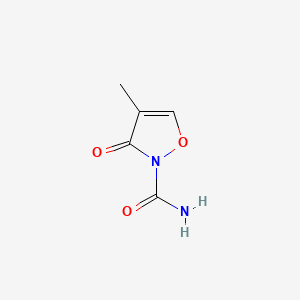

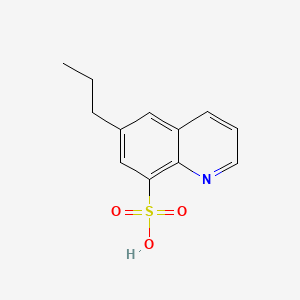

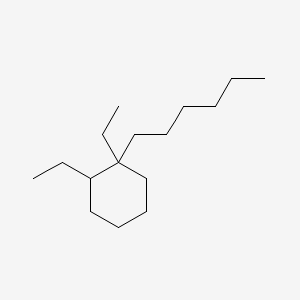

![molecular formula C9H10N4 B564106 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine CAS No. 109868-80-6](/img/structure/B564106.png)

2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine is a compound that is generally related to kinase inhibitors . It is a 2,3-disubstituted pyrido[3,4-b]pyrazine-containing compound . This compound has been used in the development of pharmaceutical compositions and methods for treating kinase-related diseases .

Synthesis Analysis

The synthesis of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine involves a solution of 8-iodo-2,3-dimethylpyrido[3,4-b]pyrazin-7-amine, Pd(PPh 3) 2 Cl 2 (10 mol %), CuI (5 mol %) and Triphenylphosphine (10 mg) . The synthesis of similar compounds has been carried out at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis

The molecular structure of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine has been ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory have been used to obtain spectroscopic and electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine include a molecular weight of 146.15 . It is a solid at room temperature . The melting point is between 148-150 degrees .科学的研究の応用

Chemical Transformations and Biological Potential In another study, the versatility of related pyridine and pyrazine structures was demonstrated through the synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation. These compounds were then evaluated for their insecticidal and antibacterial potential, showcasing the broader applications of such chemical frameworks in developing bioactive molecules (Deohate & Palaspagar, 2020).

Hydrogen Bonding and Molecular Recognition Investigations into the intermolecular hydrogen bonding of compounds with similar structures reveal the formation of hydrogen-bonded dimers, highlighting the importance of molecular recognition in the development of new chemical entities. Such studies provide insight into the stabilization mechanisms of reactive intermediates in various chemical reactions (Wash, Maverick, Chiefari, & Lightner, 1997).

Catalysis and Chemical Synthesis The role of similar compounds in catalysis was explored through the lithiation of 2-(aminomethyl)pyridine and subsequent reactions, leading to the synthesis of complex zinc-mediated carbon−carbon coupling products. This work demonstrates the potential of these compounds in facilitating novel synthetic pathways for the formation of complex organic molecules (Westerhausen et al., 2001).

Herbicidal Action and Biological Properties Further research into pyridazinone derivatives, closely related in structure to 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine, has shown their capability to inhibit photosynthesis in plants, serving as a basis for developing new herbicides. This demonstrates the potential agricultural applications of compounds within this chemical class (Hilton et al., 1969).

作用機序

The mechanism of action of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine is related to its role as a kinase inhibitor . Kinase inhibitors are drugs that block the action of kinases, which are enzymes that add phosphate groups to other molecules, such as proteins. By blocking this action, kinase inhibitors can help to stop or slow the growth of cancer cells.

将来の方向性

The future directions for the research and development of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine could involve further exploration of its potential as a kinase inhibitor . This could include investigating its effectiveness against different types of cancer or other diseases where kinase activity plays a role. Additionally, further studies could be conducted to optimize its synthesis and understand its chemical reactions in more detail.

特性

IUPAC Name |

2,3-dimethylpyrido[3,4-b]pyrazin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-5-6(2)13-9-7(10)3-11-4-8(9)12-5/h3-4H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGOOAPKCDAMRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=CN=CC2=N1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721228 |

Source

|

| Record name | 2,3-Dimethylpyrido[3,4-b]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109868-80-6 |

Source

|

| Record name | 2,3-Dimethylpyrido[3,4-b]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

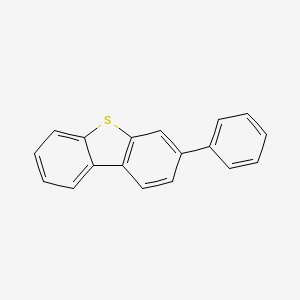

![N,N-diethylethanamine;4-[4-[3-[4-(dimethylamino)phenyl]prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B564028.png)

![Thiazolo[3,2-a]benzimidazol-7-ol (6CI)](/img/structure/B564040.png)